

# N-Boc-PEG7-alcohol: A Technical Guide for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Boc-PEG7-alcohol*

Cat. No.: *B609481*

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## Abstract

**N-Boc-PEG7-alcohol** is a discrete polyethylene glycol (dPEG®) linker widely utilized in pharmaceutical research and drug development. This heterobifunctional molecule incorporates a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group, separated by a seven-unit PEG chain. The defined length and hydrophilic nature of the PEG spacer make it an invaluable tool for conjugating molecules, enhancing solubility, and optimizing the pharmacokinetic profiles of complex biologics and small molecule drugs. This technical guide provides an in-depth overview of the core applications of **N-Boc-PEG7-alcohol**, including its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), along with detailed experimental protocols for its practical application.

## Introduction

The advent of targeted therapeutics has underscored the critical role of linker technology. The linker, a seemingly simple bridge between a targeting moiety and a payload, profoundly influences the stability, solubility, biodistribution, and efficacy of a conjugate. **N-Boc-PEG7-alcohol** has emerged as a versatile building block in this field due to its precise length, hydrophilicity, and orthogonal protecting groups.

The core structure consists of:

- A Boc-protected amine: This functionality allows for controlled, sequential conjugation. The Boc group is stable under a wide range of conditions but can be cleanly removed under mild

acidic conditions to reveal a primary amine, ready for coupling.[1]

- A heptaethylene glycol (PEG7) spacer: This hydrophilic chain enhances the aqueous solubility of the linker and any hydrophobic molecules it is attached to.[2][3] This property is crucial for preventing aggregation of ADCs and improving the overall pharmacokinetic properties of the conjugate.[3][4]
- A terminal primary alcohol: This hydroxyl group serves as a second handle for chemical modification, allowing for its attachment to various substrates through reactions such as esterification, etherification, or activation for nucleophilic substitution.

This guide will detail the chemical properties and primary applications of **N-Boc-PEG7-alcohol**, focusing on providing actionable experimental protocols for researchers.

## Physicochemical and Technical Data

The properties of **N-Boc-PEG7-alcohol** make it a versatile reagent for bioconjugation. A summary of its key quantitative data is presented below.

Property	Value	Source
Chemical Formula	C <sub>19</sub> H <sub>39</sub> NO <sub>9</sub>	MedChemExpress
Molecular Weight	425.5 g/mol	MedChemExpress
CAS Number	1292268-13-3	MedChemExpress
Appearance	Colorless to light yellow liquid	MedChemExpress
Purity	Typically ≥97.0%	MedChemExpress
Solubility	Soluble in Water, DMSO, DCM, DMF	BroadPharm
Storage Conditions	-20°C for long-term storage (3 years)	MedChemExpress

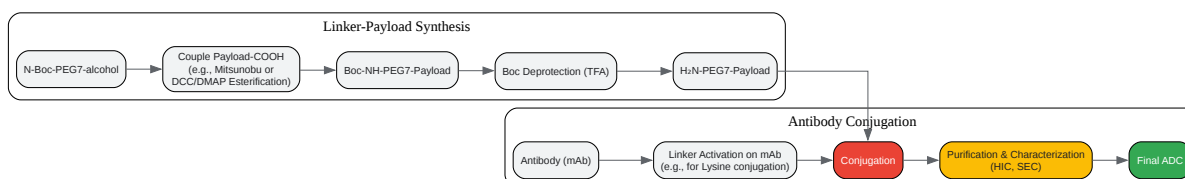
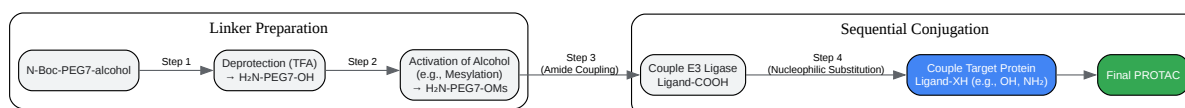
## Core Applications and Experimental Protocols

**N-Boc-PEG7-alcohol** is primarily used as a linker in the construction of complex therapeutic molecules. Its bifunctional nature allows for a modular and strategic approach to synthesis.

## Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length and composition are critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). **N-Boc-PEG7-alcohol** serves as a flexible, hydrophilic linker component.

The general workflow involves sequential coupling of the two ligands to the deprotected and activated PEG7 linker.



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- To cite this document: BenchChem. [N-Boc-PEG7-alcohol: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609481#what-is-n-boc-peg7-alcohol-used-for]

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